![molecular formula C19H24FN3O3 B5158210 4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-N-isopropyl-4-oxobutanamide](/img/structure/B5158210.png)
4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-N-isopropyl-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-N-isopropyl-4-oxobutanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "FLB 457" and is classified as a dopamine D2/D3 receptor antagonist. In
Mécanisme D'action
FLB 457 functions as a dopamine D2/D3 receptor antagonist by binding to the dopamine receptors and preventing the activation of downstream signaling pathways. This results in a decrease in dopamine signaling, which can have various effects on the brain and body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FLB 457 are primarily related to its ability to modulate dopamine signaling. FLB 457 has been shown to reduce dopamine release and alter dopamine receptor density in various regions of the brain. This can have a variety of effects on behavior, cognition, and motor function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of FLB 457 for lab experiments is its high potency and specificity for dopamine D2/D3 receptors. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of FLB 457 is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research involving FLB 457. One area of interest is the role of dopamine in various psychiatric disorders such as depression and anxiety. FLB 457 may also have potential applications in the development of new treatments for addiction and other neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of FLB 457 and its potential for off-target effects.
Méthodes De Synthèse
The synthesis of FLB 457 involves the reaction of 6-fluoro-1,2-benzisoxazole-3-carboxylic acid with N-isopropyl-4-(4-piperidinyl)-4-oxobutanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) at room temperature. The resulting product is then purified using various chromatographic techniques to obtain a pure form of FLB 457.
Applications De Recherche Scientifique
FLB 457 has been extensively studied for its potential applications in scientific research. One of the primary applications of FLB 457 is in the field of neuroscience. FLB 457 has been shown to be a potent dopamine D2/D3 receptor antagonist, which makes it a valuable tool for studying the role of dopamine in various neurological disorders such as schizophrenia, Parkinson's disease, and addiction.
Propriétés
IUPAC Name |
4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxo-N-propan-2-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3/c1-12(2)21-17(24)5-6-18(25)23-9-7-13(8-10-23)19-15-4-3-14(20)11-16(15)26-22-19/h3-4,11-13H,5-10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATVZHLQRHPIFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC(=O)N1CCC(CC1)C2=NOC3=C2C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N~1~-isopropyl-4-oxobutanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.